Melting Point Differentiation: Meta-Substituted Imidazoline-Phenol Exhibits Distinct Thermal Behavior for Crystallization Control
3-(4,5-Dihydro-1H-imidazol-2-yl)phenol (meta isomer) displays a melting point range of 197–201 °C, which is 6–8 °C lower than that of its ortho-substituted analog, 2-(4,5-dihydro-1H-imidazol-2-yl)phenol (205–209 °C) . In contrast, the para-substituted isomer, 4-(4,5-dihydro-1H-imidazol-2-yl)phenol, melts with decomposition at approximately 280 °C . This 80 °C difference between meta and para isomers provides a quantifiable thermal processing window that can be exploited for selective crystallization, differential scanning calorimetry (DSC) purity assessment, and solvent-free reaction optimization.
| Evidence Dimension | Melting point (mp) range |
|---|---|
| Target Compound Data | 197–201 °C |
| Comparator Or Baseline | 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol (ortho): 205–209 °C; 4-(4,5-Dihydro-1H-imidazol-2-yl)phenol (para): 280 °C (dec) |
| Quantified Difference | Meta vs ortho: Δ ≈ –8 °C; Meta vs para: Δ ≈ –80 °C (with decomposition observed for para) |
| Conditions | Melting point determination via standard capillary method or DSC; vendor-reported values from Sigma-Aldrich and BOC Sciences product specifications |
Why This Matters
A lower and sharper melting point facilitates easier recrystallization and purity verification, while a melting point difference of 80 °C ensures unambiguous identification and prevents misassignment of the wrong positional isomer in inventory management and synthetic workflows.
